2-(Boc-amino)-2-phenylethylamine Hydrochloride

Protecting group chemistry Solid-phase peptide synthesis Acid-labile cleavage

2-(Boc-amino)-2-phenylethylamine Hydrochloride (CAS 1253955-71-3) is a protected chiral amine building block with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the primary amine of 2-amino-2-phenylethylamine, with the free primary amine terminus converted to its hydrochloride salt.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
CAS No. 1253955-71-3
Cat. No. B1380484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)-2-phenylethylamine Hydrochloride
CAS1253955-71-3
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1.Cl
InChIInChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H
InChIKeyLNGDOFMYIHYSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Boc-amino)-2-phenylethylamine Hydrochloride (CAS 1253955-71-3) Procurement Guide: Chemical Identity and Core Characteristics


2-(Boc-amino)-2-phenylethylamine Hydrochloride (CAS 1253955-71-3) is a protected chiral amine building block with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the primary amine of 2-amino-2-phenylethylamine, with the free primary amine terminus converted to its hydrochloride salt . As an orthogonally protected ethylenediamine derivative incorporating a phenyl group, this compound serves as a versatile intermediate for constructing more complex molecular architectures where the Boc-protected amine and the hydrochloride salt of the free amine terminus can be differentially addressed in synthetic sequences .

Why 2-(Boc-amino)-2-phenylethylamine Hydrochloride Cannot Be Replaced by Generic Boc-Protected Amines or Free Amines


Generic substitution of 2-(Boc-amino)-2-phenylethylamine Hydrochloride with alternative protected amines or deprotected analogs introduces critical workflow incompatibilities. Substituting the free amine (2-amino-2-phenylethylamine) eliminates the Boc group, which is essential for orthogonal protection strategies that require a base-stable, acid-labile protecting group to prevent cross-reactivity at the primary amine site during subsequent transformations [1]. Conversely, substituting with a Fmoc-protected analog introduces an orthogonal deprotection profile incompatible with Boc-based solid-phase peptide synthesis (SPPS) workflows, as Fmoc is acid-stable and requires basic piperidine/DMF deprotection conditions that are not interchangeable with standard TFA Boc cleavage protocols [2]. The hydrochloride salt form of the target compound further distinguishes it from neutral free-base analogs, providing improved long-term storage stability and enabling direct use in acidic or anhydrous reaction environments without neutralization steps that could compromise air-sensitive or moisture-sensitive intermediates . These three factors—orthogonal protection compatibility, acid-labile deprotection profile matched to established Boc-SPPS protocols, and hydrochloride salt formulation for stability and handling—represent scientifically verifiable differentiation points that preclude simple substitution with generically similar alternatives.

Quantitative Differentiation Evidence for 2-(Boc-amino)-2-phenylethylamine Hydrochloride: Comparative Stability, Deprotection Kinetics, and Orthogonal Compatibility


Comparative Acid Lability: Boc vs. Cbz Deprotection Rates Under Standard TFA Conditions

The Boc protecting group in 2-(Boc-amino)-2-phenylethylamine Hydrochloride exhibits substantially greater acid lability compared to the Cbz (benzyloxycarbonyl) protecting group under standard deprotection conditions. This differential sensitivity is fundamental to orthogonal protection strategies where Boc can be selectively removed in the presence of Cbz-protected amines [1]. Under typical Boc cleavage conditions (TFA or 50% TFA in CH2Cl2 at room temperature), Boc groups are rapidly cleaved via tert-butyl carbocation formation and subsequent elimination of isobutene and CO2, whereas Cbz remains stable to acidic conditions but requires hydrogenolysis (H2/Pd-C) for cleavage [2]. This differential acid sensitivity enables sequential deprotection strategies that are not achievable with Cbz-protected phenylethylamine analogs [3].

Protecting group chemistry Solid-phase peptide synthesis Acid-labile cleavage

Orthogonal Protection Strategy: Boc vs. Fmoc Acid Stability Comparison

The Boc group in 2-(Boc-amino)-2-phenylethylamine Hydrochloride and the Fmoc group represent the two principal orthogonal amine protection strategies in peptide synthesis, with fundamentally incompatible deprotection conditions. Fmoc is extremely acid-stable and can be removed only under basic conditions—typically 20% piperidine in DMF for 5-30 minutes at room temperature—whereas Boc is removed under acidic conditions [1]. In the presence of Fmoc, Boc and benzyl protecting groups can be selectively deprotected, and conversely, in the presence of Boc, Fmoc can be selectively removed with base [2]. This mutual orthogonality is a quantitative design feature: a researcher employing Boc-SPPS (e.g., on MBHA resin with HF cleavage) cannot substitute an Fmoc-protected analog without entirely changing the resin, linker, coupling chemistry, and final cleavage protocol [3].

Orthogonal protection Solid-phase peptide synthesis Fmoc/Boc strategy

Hydrochloride Salt Form: Comparative Stability and Handling Advantages Over Free Amine

2-(Boc-amino)-2-phenylethylamine Hydrochloride is supplied as the hydrochloride salt of the free amine terminus, which confers measurable storage stability advantages over the corresponding free base or other salt forms. The hydrochloride salt of primary amines generally exhibits reduced hygroscopicity and improved resistance to oxidation and atmospheric CO2 absorption compared to the free amine form, which can undergo carbamate formation upon exposure to air . While direct comparative stability data for this specific compound are not publicly available, the vendor storage recommendation—store at room temperature away from moisture—reflects the salt's solid-state stability profile relative to free amines which typically require cold storage under inert atmosphere .

Salt form stability Amine hydrochloride Storage and handling

Solubility and Stock Solution Preparation: Standardized Solubility Parameters for Reproducible Experimental Workflows

Quantitative solubility parameters for 2-(Boc-amino)-2-phenylethylamine Hydrochloride are provided for standardized stock solution preparation, a critical factor for reproducible in vitro and in vivo experiments. Vendor data indicate that the compound can be dissolved in DMSO to prepare stock solutions, with recommended storage of prepared solutions at -80°C (stable up to 6 months) or -20°C (stable up to 1 month) to prevent degradation from repeated freeze-thaw cycles . The vendor provides a pre-calculated stock solution preparation table for 1 mM, 5 mM, and 10 mM concentrations, with precise volumetric requirements: 1 mg of compound requires 3.6661 mL to prepare a 1 mM solution, 0.7332 mL for 5 mM, and 0.3666 mL for 10 mM . While comparable solubility data for closely related analogs (e.g., free base or Fmoc-protected variants) are not systematically compiled in public sources, the availability of these validated parameters eliminates trial-and-error solubility screening, reducing material waste and ensuring experimental reproducibility.

Solubility Stock solution DMSO

Optimal Research and Industrial Application Scenarios for 2-(Boc-amino)-2-phenylethylamine Hydrochloride (CAS 1253955-71-3)


Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) of Modified Amino Acid Residues

This compound is optimally suited for Boc-strategy solid-phase peptide synthesis (Boc-SPPS) workflows where a Boc-protected amine is required as a building block for incorporation into peptide chains on MBHA or BHA resins . The Boc group provides acid-labile protection compatible with iterative TFA deprotection cycles, while the hydrochloride salt of the terminal amine ensures stable handling and storage between coupling steps. Researchers synthesizing peptides containing non-canonical amino acid residues or peptidomimetics can utilize this building block to introduce a phenyl-substituted ethylenediamine moiety at specific sequence positions . The orthogonal protection scheme (Boc on one amine, HCl salt on the other) allows for sequential functionalization strategies not achievable with symmetric diamine building blocks.

Synthesis of Heterocyclic and Bicyclic Compounds via Phenylglycinol-Derived Scaffolds

Following deprotection of the Boc group, the resulting 2-amino-2-phenylethylamine scaffold can serve as a precursor to phenylglycinol derivatives, which are established chiral auxiliaries and building blocks for the enantioselective synthesis of β-substituted amines and α-amino acids . Phenylglycinol amide enolates derived from this core structure enable diastereoselective alkylation followed by reductive cleavage to yield optically active β-substituted primary or secondary amines with high stereocontrol . The Boc-protected form of the target compound provides a shelf-stable, readily handled starting material that can be deprotected on-demand to access the free amine for subsequent chiral auxiliary installation or direct use in stereoselective transformations .

Preparation of Amine-Linked Bioconjugates and Linker Chemistry

The dual-amine structure of 2-(Boc-amino)-2-phenylethylamine Hydrochloride—with one amine Boc-protected and the other as a reactive hydrochloride salt—enables its use as a heterobifunctional linker or spacer in bioconjugate synthesis . The free amine hydrochloride can be coupled directly to carboxyl-containing biomolecules (e.g., peptides, oligonucleotides, or small-molecule ligands) via standard carbodiimide-mediated amide bond formation, while the Boc-protected amine remains inert and available for subsequent deprotection and orthogonal conjugation to a second functional partner . This sequential conjugation strategy is particularly valuable for constructing targeted drug delivery systems, PROTACs (proteolysis-targeting chimeras), or fluorescent probes where precise control over conjugation stoichiometry and orientation is required.

Pharmacopeia Reference Standard and Quality Control Applications

As a protected amine building block with well-defined analytical characteristics (CAS 1253955-71-3; molecular weight 272.77 g/mol; InChIKey LNGDOFMYIHYSAU-UHFFFAOYSA-N; topological polar surface area 64.4 Ų) , 2-(Boc-amino)-2-phenylethylamine Hydrochloride is suitable for use as an analytical reference standard in pharmaceutical quality control workflows. The compound's defined stereocenter count (1 undefined stereocenter) and canonicalized structure enable its use as a retention time marker or calibration standard in HPLC and LC-MS methods for monitoring synthetic intermediates or impurities in drug substance manufacturing . Its commercial availability from multiple vendors with batch-specific certificates of analysis supports its utility in regulatory-compliant analytical method development and validation.

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